3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile
Description
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile is a benzoimidazole derivative featuring a nitrile group (-CN) attached via a three-carbon chain to the heterocyclic core. The benzoimidazole scaffold is known for its aromatic stability and bioactivity, often serving as a pharmacophore in medicinal chemistry.
Properties
CAS No. |
51100-84-6 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI Key |
ATISVIQISOUWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the nitrile group. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Substituents : The target compound’s propanenitrile chain differs from the hydroxypropyl group in 5f , impacting hydrophilicity and hydrogen-bonding capacity.
Functional Groups : The nitrile group is common in the target compound and compound 10 , but the latter also includes a conjugated benzalydine (C=N) and carbonyl (C=O), enhancing electrophilicity.
Physicochemical and Spectral Properties
- IR Spectroscopy : The nitrile group in the target compound and compound 10 exhibits a characteristic peak near 2223 cm⁻¹. Compound 10 additionally shows a carbonyl stretch at 1689 cm⁻¹, absent in the target compound.
- NMR Data : The benzoimidazole protons in compound 5f (δ 7.89, 7.33) align with aromatic patterns expected in the target compound. In contrast, compound 10’s pyrazole protons (δ 6.86) and benzalydine CH=C (δ 6.22) reflect distinct electronic environments .
- Solubility : The hydroxypropyl group in 5f may enhance aqueous solubility compared to the target compound’s propanenitrile chain.
Biological Activity
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile, also known by its CAS number 51100-82-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₉N₃
- Molecular Weight : 171.20 g/mol
- CAS Number : 51100-82-4
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
- Antioxidant Activity : Studies indicate that derivatives of benzimidazole compounds exhibit significant antioxidant properties, which may protect cells from oxidative stress and related damage .
- Neuroprotective Effects : Research has suggested that compounds similar to this compound can promote cell viability and provide neuroprotection against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related compounds.
Case Studies
- Neuroprotective Study : A study evaluated a series of benzimidazole derivatives, including this compound, for their ability to inhibit AChE and BChE. The results indicated that these compounds could significantly reduce Aβ aggregation and improve neuronal cell survival under oxidative stress conditions .
- Antioxidant Evaluation : Another study focused on the antioxidant properties of benzimidazole derivatives. The findings demonstrated that these compounds effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
